molecular formula C17H24N4OS B3986861 2-[4-(6-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

2-[4-(6-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

Cat. No.: B3986861
M. Wt: 332.5 g/mol
InChI Key: RIRILCVWODUPJL-UHFFFAOYSA-N
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Description

2-[4-(6-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a piperazine ring and a terminal ethanol group. This structure combines a rigid bicyclic system with a flexible piperazine-ethanol side chain, which may enhance solubility and bioavailability.

Properties

IUPAC Name

2-[4-(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c1-12-2-3-14-13(10-12)15-16(18-11-19-17(15)23-14)21-6-4-20(5-7-21)8-9-22/h11-12,22H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRILCVWODUPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol typically involves multiple steps:

    Formation of the Benzothiophene Ring: The initial step involves the synthesis of the benzothiophene ring, which can be achieved through the cyclization of appropriate thiophene derivatives.

    Pyrimidine Ring Formation: The benzothiophene ring is then fused with a pyrimidine ring. This can be done through a series of condensation reactions involving suitable precursors.

    Piperazine Ring Attachment: The fused benzothiophene-pyrimidine compound is then reacted with piperazine to form the desired piperazine derivative.

    Ethanol Group Addition: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzothiophene or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Physical Properties

PropertyValue
Density1.52 g/cm³
Boiling Point336.7 ºC
Flash Point157.4 ºC

Medicinal Chemistry

  • Cancer Treatment : The compound has shown potential as an inhibitor of key signaling pathways involved in cancer cell growth and survival, particularly the PI3K/AKT/mTOR pathway. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in oncology treatments.
  • Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects. The piperazine moiety is known for its activity in modulating neurotransmitter systems, suggesting potential applications in treating conditions like depression or anxiety.
  • Antimicrobial Activity : Some derivatives of benzothieno[2,3-d]pyrimidines have demonstrated antimicrobial properties, indicating that this compound could be explored for its efficacy against various bacterial and fungal infections.

Biological Assays

The compound is utilized in biological assays to evaluate its inhibitory effects on specific protein kinases such as AKT1 and others involved in cellular signaling pathways. This research contributes to a deeper understanding of the molecular mechanisms underlying various diseases.

Synthesis and Development

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminothiophenol with diketones followed by cyclization can yield the desired product. This synthetic route not only highlights the compound's chemical versatility but also its potential as an intermediate in the development of more complex pharmaceutical agents.

Case Study 1: Inhibition of AKT1

A study investigated the inhibitory effects of various benzothieno[2,3-d]pyrimidine derivatives on AKT1 activity. The results indicated that modifications to the piperazine ring significantly enhanced inhibitory potency, suggesting that structural optimization could lead to more effective cancer therapeutics.

Case Study 2: Neuroprotective Effects

Research involving animal models demonstrated that compounds related to 2-[4-(6-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol exhibited neuroprotective effects against oxidative stress-induced neuronal damage. These findings support further exploration into their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[4-(6-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives. Below is a detailed comparison with key analogues, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound : 2-[4-(6-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol Tetrahydrobenzothieno[2,3-d]pyrimidine - 6-Methyl group
- Piperazine-ethanol side chain
~375.5 (estimated) Under investigation; hypothesized kinase inhibition based on structural analogs
2-Ethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Tetrahydrobenzothieno[2,3-d]pyrimidine - 2-Ethyl group
- 4-Phenylpiperazine
407.52 Anticancer activity (EGFR inhibition hypothesized)
2-(Piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Tetrahydrobenzothieno[2,3-d]pyrimidine - Piperidinylmethyl group 303.42 Antimicrobial properties (broad-spectrum)
2-(4-Imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol Tetrahydrobenzothieno[2,3-d]pyrimidine - 4-Imino group
- Ethanol side chain
291.37 Anti-hyperlipidemic activity (structural similarity to triazin-4-one derivatives)

Key Findings:

Structural Flexibility vs. Activity: The target compound’s piperazine-ethanol side chain may improve water solubility compared to analogues with bulkier aromatic substituents (e.g., phenylpiperazine in ). The 6-methyl group in the target compound could reduce metabolic oxidation compared to non-methylated derivatives, as seen in related tetrahydrobenzothieno systems .

Biological Activity Trends: Piperazine-containing derivatives (e.g., ) often exhibit kinase inhibition (e.g., EGFR), while imino-ethanol variants () show lipid-lowering effects. Antimicrobial activity in correlates with the presence of a piperidinylmethyl group, highlighting the importance of nitrogen-rich side chains for disrupting microbial membranes.

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of chloropyrimidine intermediates with ethanolamine, a method validated for related hydrazine derivatives (e.g., ).

Biological Activity

2-[4-(6-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is C14H20N4SC_{14}H_{20}N_4S, and it features a piperazine ring linked to a benzothieno-pyrimidine moiety. The structural formula can be represented as follows:

2 4 6 Methyl 5 6 7 8 tetrahydro 1 benzothieno 2 3 d pyrimidin 4 yl piperazin 1 yl ethanol\text{2 4 6 Methyl 5 6 7 8 tetrahydro 1 benzothieno 2 3 d pyrimidin 4 yl piperazin 1 yl ethanol}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably:

  • Inhibition of Protein Kinases : It has been shown to inhibit the AKT1 protein kinase, which plays a crucial role in regulating cell growth and survival pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis in tumor models .
  • Impact on the PI3K/AKT/mTOR Pathway : By targeting this pathway, the compound may exhibit anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia .

Anticancer Properties

Research indicates that compounds similar to 2-[4-(6-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)< 2
HepG2 (Liver Cancer)3.5
Jurkat (T-cell Leukemia)4.0

These values indicate potent activity compared to standard chemotherapeutic agents.

Neuroprotective Effects

Some studies suggest that related compounds exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This aspect is particularly relevant for neurodegenerative diseases .

Preclinical Models

In a preclinical study involving rat models, the compound demonstrated safety and efficacy at therapeutic doses without significant adverse effects on cardiac function .

Clinical Implications

The potential for clinical application has been explored in various studies focusing on drug repurposing for resistant cancer types and neurodegenerative disorders. The results indicate promise for further development into therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from precursors like substituted benzothieno[2,3-d]pyrimidine cores and piperazine derivatives. Key steps include:

  • Cyclization : Use aza-Wittig reactions or nucleophilic substitutions to form the benzothieno-pyrimidine scaffold .
  • Substitution : Introduce the piperazine-ethanol moiety via nucleophilic aromatic substitution (e.g., using 1-ethylpiperazine) under reflux with catalysts like triethylamine in dichloromethane .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to improve purity .
    Critical Parameters :
  • Reagent Ratios : Stoichiometric excess of piperazine derivatives (1.2–1.5 equivalents) enhances substitution efficiency .
  • Temperature Control : Maintain reflux temperatures (80–100°C) to minimize side reactions .

Basic: How can spectroscopic methods (NMR, IR, MS) be applied to confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and ethanol group (δ 3.6–4.0 ppm). The benzothieno-pyrimidine core shows aromatic signals at δ 6.5–8.5 ppm .
  • IR Spectroscopy : Detect C-O stretching (1050–1150 cm⁻¹) from the ethanol group and C=N/C=S vibrations (1600–1650 cm⁻¹) in the heterocyclic core .
  • Mass Spectrometry : Use EI-MS or HRMS to confirm the molecular ion peak (e.g., m/z 382.52 for C21H26N4OS derivatives) .

Advanced: How should researchers design experiments to evaluate receptor-binding affinity and selectivity?

Methodological Answer:

  • In Vitro Assays :
    • Radioligand Binding : Use competitive binding assays with labeled ligands (e.g., [3H]-spiperone for dopamine receptors) and measure IC50 values .
    • Functional Assays : Monitor cAMP accumulation or calcium flux in cell lines expressing target GPCRs .
  • Control Strategies :
    • Include reference compounds (e.g., clozapine for serotonin receptors) to validate assay sensitivity .
    • Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to cross-verify binding data .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Source Analysis : Compare experimental variables (e.g., cell lines, assay pH, solvent DMSO concentration) that may alter compound solubility or receptor conformation .
  • Dose-Response Curves : Re-evaluate EC50/IC50 values using standardized protocols (e.g., NIH’s Assay Guidance Manual) to identify non-linear effects .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies and assess heterogeneity .

Basic: What factors influence the compound’s stability, and how can degradation be mitigated?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : The ethanol group and piperazine ring are susceptible to acidic/basic conditions. Avoid aqueous buffers at extreme pH .
    • Oxidation : Thioether linkages (e.g., in benzothieno cores) may oxidize; store under inert gas (N2/Ar) .
  • Stabilization Strategies :
    • Use lyophilization for long-term storage.
    • Add antioxidants (e.g., BHT) at 0.01–0.1% w/v in formulations .

Advanced: What computational methods predict the compound’s pharmacokinetics and target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with homology-modeled receptors (e.g., 5-HT2A) .
  • ADMET Prediction : Apply QSAR models in SwissADME or pkCSM to estimate permeability (e.g., Caco-2 coefficients) and cytochrome P450 inhibition .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Advanced: How can in vitro toxicity profiles be systematically evaluated?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells, with IC50 thresholds <10 µM indicating low risk .
  • Genotoxicity : Perform Ames tests (with/without metabolic activation) to detect mutagenic potential .
  • Off-Target Profiling : Screen against panels of 50+ kinases/epigenetic enzymes to identify unintended interactions .

Advanced: What strategies address discrepancies in pharmacological efficacy between in vitro and in vivo models?

Methodological Answer:

  • Bioavailability Optimization : Formulate the compound with cyclodextrins or lipid nanoparticles to enhance absorption .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma and adjust dosing regimens .
  • Species-Specific Factors : Compare receptor isoform expression (e.g., rodent vs. human 5-HT receptors) using qPCR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(6-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(6-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

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